Cas no 2651-46-9 (4-Phenoxybutyl Chloride)

4-Phenoxybutyl Chloride structure
4-Phenoxybutyl Chloride structure
Product Name:4-Phenoxybutyl Chloride
CAS No:2651-46-9
MF:C10H13ClO
MW:184.662622213364
MDL:MFCD00001012
CID:43288
PubChem ID:87575469
Update Time:2025-04-18

4-Phenoxybutyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxybutylchloride
    • (4-Chlorobutoxy)benzene
    • 4-Chlorobutyl phenyl ether
    • 4-chlorobutoxybenzene
    • 1-Chloro-4-phenoxybutane
    • 4-Chlor-1-phenoxy-butan
    • 4-Phenoxybutyl chloride
    • Benzene, (4-chlorobutoxy)-
    • JKXCPAVECBFBOC-UHFFFAOYSA-N
    • 4-chlorobutylphenylether
    • NSC78903
    • PubChem13164
    • 4-chloro-1-phenoxybutane
    • (4-Chlorobutoxy);benzene
    • (4-Chlorobutoxy) benzene
    • 1-(4-chlorobutoxy)benzene
    • (4-Chlorobutoxy)benzene #
    • Benzene,(4-chlorobutoxy)-
    • Ether, 4-chlorobutyl phenyl
    • JKXCPAVEC
    • JKXCPAVECBFBOC-UHFFFAOYSA-
    • NSC-78903
    • NSC 78903
    • CB8ZAL4GU3
    • AKOS009157012
    • AI3-17426
    • DTXSID40181089
    • A5249
    • EN300-674416
    • InChI=1/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
    • SCHEMBL4329339
    • P1386
    • 2651-46-9
    • AS-58787
    • CS-0270191
    • EINECS 220-174-3
    • FT-0607632
    • D85909
    • MFCD00001012
    • NS00028125
    • DS-018532
    • 4-Phenoxybutyl Chloride
    • MDL: MFCD00001012
    • Inchi: 1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
    • InChI Key: JKXCPAVECBFBOC-UHFFFAOYSA-N
    • SMILES: ClCCCCOC1C=CC=CC=1

Computed Properties

  • Exact Mass: 184.06500
  • Monoisotopic Mass: 184.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Light yellow solid
  • Density: 1.068 g/mL at 25 °C(lit.)
  • Melting Point: 20
  • Boiling Point: 144°C/20mmHg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: 1.521-1.523
  • PSA: 9.23000
  • LogP: 3.08440
  • Solubility: Not determined

4-Phenoxybutyl Chloride Security Information

  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Storage Condition:Store in a cool, dry place. Keep container closed when not in use.

4-Phenoxybutyl Chloride Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Phenoxybutyl Chloride Pricemore >>

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4-Phenoxybutyl Chloride Related Literature

  • 1. 1059. Preparation of some chromans from 1,3-diaryloxypropanes. Part II
    L. W. Deady,R. D. Topsom,J. Vaughan J. Chem. Soc. 1965 5718
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